2-(3-Methylpyrrolidin-3-yl)pyridine
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Overview
Description
2-(3-Methylpyrrolidin-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring imparts aromaticity, while the pyrrolidine ring adds a degree of flexibility and three-dimensionality to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyrrolidine with a pyridine derivative under specific conditions. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes to achieve regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting agents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
2-(3-Methylpyrrolidin-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylpyrrolidin-3-yl)pyridine include:
Pyrrolidine derivatives: Such as pyrrolizines and pyrrolidine-2-one.
Pyridine derivatives: Such as 2-methylpyridine and 3-methylpyridine.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which combines the aromaticity of the pyridine ring with the flexibility of the pyrrolidine ring.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3-methylpyrrolidin-3-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3 |
InChI Key |
BRYPNVLQRGFJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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